Amino-(4-methoxyphenyl)methanesulfonic acid
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Overview
Description
Amino-(4-methoxyphenyl)methanesulfonic acid is an organic compound with the molecular formula C8H11NO4S. It is a derivative of methanesulfonic acid, where an amino group and a methoxyphenyl group are attached to the methane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino-(4-methoxyphenyl)methanesulfonic acid typically involves the reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Amino-(4-methoxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Amino-(4-methoxyphenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of amino-(4-methoxyphenyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Amino-(4-methylphenyl)methanesulfonic acid
- Amino-(4-chlorophenyl)methanesulfonic acid
- Amino-(4-nitrophenyl)methanesulfonic acid
Uniqueness
Amino-(4-methoxyphenyl)methanesulfonic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
5032-24-6 |
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Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
amino-(4-methoxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C8H11NO4S/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12/h2-5,8H,9H2,1H3,(H,10,11,12) |
InChI Key |
FKGYRVNCAAKPKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(N)S(=O)(=O)O |
Origin of Product |
United States |
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